Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)
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Overview
Description
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is also known by other names such as 2-Norbornanecarboxylic acid, methyl ester . This compound is part of the bicyclic compounds family, characterized by its unique bicyclo[2.2.1]heptane structure.
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves several steps. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. This intermediate is then subjected to esterification to produce the methyl ester derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The bicyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester can be compared with similar compounds such as:
2-Norbornanecarboxylic acid: This compound lacks the ester group and has different reactivity and applications.
exo-Bicyclo[2.2.1]heptan-2-carboxylic acid, methyl ester: This stereoisomer has a different spatial arrangement, leading to variations in its chemical and biological properties.
The uniqueness of Bicyclo[22
Properties
CAS No. |
186127-45-7 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.209 |
IUPAC Name |
methyl (1R,4S)-bicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3/t6-,7+,8?/m1/s1 |
InChI Key |
BWGIKEUGPCOETD-KVARREAHSA-N |
SMILES |
COC(=O)C1CC2CCC1C2 |
Synonyms |
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) |
Origin of Product |
United States |
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